Cas no 2580114-44-7 (rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate)

rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2580114-44-7
- rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- EN300-27730084
-
- インチ: 1S/C9H14F3NO2/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12/h6,13H,3-5H2,1-2H3/t6-,8+/m0/s1
- InChIKey: LXMUXFOWYQCLLQ-POYBYMJQSA-N
- SMILES: FC([C@]1(C)CNC[C@H]1C(=O)OCC)(F)F
計算された属性
- 精确分子量: 225.09766318g/mol
- 同位素质量: 225.09766318g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 38.3Ų
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27730084-0.1g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 95.0% | 0.1g |
$1031.0 | 2025-03-19 | |
Enamine | EN300-27730084-1.0g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 95.0% | 1.0g |
$1172.0 | 2025-03-19 | |
Enamine | EN300-27730084-0.05g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 95.0% | 0.05g |
$983.0 | 2025-03-19 | |
Enamine | EN300-27730084-0.25g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 95.0% | 0.25g |
$1078.0 | 2025-03-19 | |
Enamine | EN300-27730084-2.5g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 95.0% | 2.5g |
$2295.0 | 2025-03-19 | |
Enamine | EN300-27730084-10.0g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 95.0% | 10.0g |
$5037.0 | 2025-03-19 | |
Enamine | EN300-27730084-10g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 10g |
$5037.0 | 2023-09-10 | ||
Enamine | EN300-27730084-0.5g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 95.0% | 0.5g |
$1124.0 | 2025-03-19 | |
Enamine | EN300-27730084-5.0g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 95.0% | 5.0g |
$3396.0 | 2025-03-19 | |
Enamine | EN300-27730084-5g |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
2580114-44-7 | 5g |
$3396.0 | 2023-09-10 |
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylateに関する追加情報
Research Brief on rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS: 2580114-44-7)
The compound rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS: 2580114-44-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative, characterized by its trifluoromethyl group and ester functionality, is emerging as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and metabolic diseases.
Recent studies have highlighted the compound's role as a versatile building block in asymmetric synthesis. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. The trifluoromethyl group's unique electronic properties and metabolic stability were found to enhance the pharmacokinetic profiles of resulting drug candidates, with several derivatives showing improved oral bioavailability compared to existing therapies.
In neuropharmacology applications, research teams have utilized rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate as a precursor for developing σ1 receptor modulators. A 2024 study published in ACS Chemical Neuroscience reported that structural analogs derived from this compound exhibited high binding affinity (Ki < 10 nM) and selectivity for σ1 receptors over σ2 subtypes, suggesting potential applications in pain management and neuroprotection. The stereochemistry at the 3- and 4-positions proved critical for receptor interaction, with the (3R,4R) configuration showing optimal activity.
From a synthetic chemistry perspective, innovative methodologies have been developed to access this compound and its enantiomerically pure forms. A recent breakthrough published in Organic Process Research & Development (2024) described a biocatalytic resolution approach using immobilized lipases, achieving >99% ee for both enantiomers with high yields (85-90%). This green chemistry method significantly improved upon traditional chromatographic separation techniques, offering scalability for industrial production.
The safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate have been systematically evaluated in preclinical studies. Data presented at the 2023 International Congress of Pharmaceutical Sciences indicated favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and minimal CYP450 inhibition, supporting its suitability as a pharmaceutical intermediate. However, researchers noted that ester hydrolysis in vivo leads to rapid clearance of the carboxylic acid metabolite, necessitating structural modifications for certain applications.
Looking forward, several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for CNS and metabolic indications. Patent activity has surged in 2024, with multiple filings covering novel synthetic routes and therapeutic applications. As the understanding of structure-activity relationships for this chemotype deepens, rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is poised to play an increasingly important role in medicinal chemistry and drug discovery efforts.
2580114-44-7 (rac-ethyl (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate) Related Products
- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)
- 1185080-16-3(3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
- 497061-04-8(N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide)
- 2139839-10-2(tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate)
- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)
- 1805171-10-1(3-(Aminomethyl)-4-bromo-2-(difluoromethyl)-5-nitropyridine)
- 2229536-14-3(1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)
- 2171792-82-6(tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 1262011-89-1(3-Amino-4-(trifluoromethoxy)cinnamic acid)
- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)




